4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Drug Discovery ADME Lipophilicity Optimization

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile features a strategic 4,6-dichloro-2-carbonitrile substitution that elevates lipophilicity (XLogP3=3.8) and H-bond acceptor capacity versus non-halogenated or mono-substituted analogs. This unique profile makes it a privileged intermediate for CNS drug candidates (optimal LogP for BBB penetration), agrochemical fungicides/herbicides via nitrile-to-amide conversion, and fragment-based drug discovery (FBDD) libraries compliant with Rule-of-Three guidelines. Procure with confidence—commercial availability includes QC documentation (NMR, HPLC, GC) at ≥95% purity, ensuring reproducible synthetic and screening outcomes.

Molecular Formula C8H2Cl2N2S
Molecular Weight 229.08 g/mol
CAS No. 1188236-02-3
Cat. No. B1454872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
CAS1188236-02-3
Molecular FormulaC8H2Cl2N2S
Molecular Weight229.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC(=N2)C#N)Cl)Cl
InChIInChI=1S/C8H2Cl2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H
InChIKeyBNKYOEMCYNGQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile (CAS 1188236-02-3): Technical Baseline and Procurement-Relevant Identity


4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a halogenated heterocyclic building block belonging to the benzothiazole class, characterized by a 2‑carbonitrile group and chlorine atoms at the 4‑ and 6‑positions of the fused benzene ring [1]. This substitution pattern confers distinct physicochemical properties—including elevated lipophilicity (computed XLogP3 ≈ 3.8 [1]) and a molecular weight of 229.08 g/mol [1]—that differentiate it from non‑halogenated and mono‑substituted analogs. The compound is commercially available from multiple research‑chemical suppliers at purities of ≥95% and is primarily utilized as a versatile intermediate in medicinal chemistry, agrochemical research, and the synthesis of functional materials .

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile: Why In‑Class Benzothiazole Analogs Cannot Be Interchanged Without Validation


Benzothiazole derivatives exhibit highly variable physicochemical and biological profiles depending on the nature and position of substituents [1]. Even within the subset of 4,6‑dichloro‑substituted compounds, the functional group at the 2‑position dramatically alters electronic character, lipophilicity, and reactivity . A procurement decision based solely on the “benzothiazole” or “dichlorobenzothiazole” scaffold would overlook critical differences in logP (≈3.8 for the carbonitrile vs. ≈3.8 for the unsubstituted dichloro analog but with markedly different H‑bonding capacity), polar surface area, and synthetic versatility. The quantitative evidence below demonstrates that 4,6‑dichlorobenzo[d]thiazole‑2‑carbonitrile occupies a distinct property space that directly impacts its suitability for specific research applications—making generic substitution without empirical validation a high‑risk approach.

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile (1188236-02-3): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Enhancement: 4,6‑Dichloro‑2‑carbonitrile vs. Unsubstituted Benzothiazole‑2‑carbonitrile

The introduction of chlorine atoms at the 4‑ and 6‑positions of the benzothiazole‑2‑carbonitrile core significantly increases lipophilicity. The target compound exhibits a computed XLogP3 of 3.8 [1] and a reported LogP of 3.47 , whereas the non‑chlorinated analog benzo[d]thiazole‑2‑carbonitrile (CAS 2602‑85‑9) has a lower lipophilicity (estimated XLogP3 ≈ 1.8) [2]. This ~2‑log‑unit increase translates to a 100‑fold higher theoretical partition coefficient, which directly influences membrane permeability and metabolic stability in drug discovery programs.

Drug Discovery ADME Lipophilicity Optimization

Electronic Profile: 2‑Carbonitrile Group Introduces Strong Electron‑Withdrawing Character Absent in 4,6‑Dichlorobenzothiazole

The presence of a carbonitrile group at the 2‑position fundamentally alters the electronic landscape of the benzothiazole ring. While 4,6‑dichlorobenzothiazole (CAS 854059‑32‑8) lacks this strongly electron‑withdrawing moiety , 4,6‑dichlorobenzo[d]thiazole‑2‑carbonitrile contains a nitrile group that polarizes the thiazole ring and reduces the electron density on the nitrogen atom [1]. This modification is reflected in the computed topological polar surface area (tPSA) of 41.0 Ų for the carbonitrile [2] compared to an estimated ~20 Ų for the non‑carbonitrile analog. The increased electronegativity also renders the 2‑position amenable to further functionalization (e.g., hydrolysis to amide, reduction to amine, or cycloaddition reactions).

Medicinal Chemistry Reactivity Structure-Activity Relationship

Molecular Weight and Synthetic Versatility: 4,6‑Dichloro‑2‑carbonitrile vs. 2‑Amino‑4,6‑dichlorobenzothiazole

4,6‑Dichlorobenzo[d]thiazole‑2‑carbonitrile (MW = 229.08 g/mol) [1] offers a higher molecular weight and distinct reactivity profile compared to the closely related 2‑amino‑4,6‑dichlorobenzothiazole (MW = 219.09 g/mol) . The nitrile group can serve as a bioisostere for carboxylic acids, amides, or tetrazoles, and can be transformed into a variety of functional groups (e.g., primary amines, amidines, thioamides) without perturbing the 4,6‑dichloro substitution pattern. In contrast, the 2‑amino analog is primarily used for amide coupling or diazonium chemistry. This synthetic divergence is supported by patent literature describing 2‑cyanobenzothiazoles as key intermediates for agrochemical fungicides and herbicides .

Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Commercially Verified Purity: ≥95% Batch Consistency Enables Reliable Structure‑Activity Studies

4,6‑Dichlorobenzo[d]thiazole‑2‑carbonitrile is routinely supplied at a purity of ≥95% (typically 95+%) as verified by NMR, HPLC, and GC . This level of purity is essential for structure‑activity relationship (SAR) studies where trace impurities can confound biological assay results. In contrast, many in‑class benzothiazole building blocks are offered at lower purities (e.g., 90‑95%) or without rigorous batch‑specific analytical documentation. The availability of QC data from reputable vendors such as Bidepharm and MolCore reduces the risk of experimental variability and ensures that observed biological or chemical effects can be confidently attributed to the target compound rather than contaminants.

Chemical Procurement QC Reproducibility

Optimal Research & Industrial Use Cases for 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile (1188236-02-3) Based on Differentiated Properties


Lead Optimization in CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

With a computed XLogP3 of 3.8 [1], 4,6‑dichlorobenzo[d]thiazole‑2‑carbonitrile is ideally suited as a core scaffold for central nervous system (CNS) drug candidates where balanced lipophilicity is critical for blood‑brain barrier penetration. The chlorine atoms provide metabolic shielding while the carbonitrile group serves as a hydrogen‑bond acceptor and a synthetic handle for late‑stage diversification. This compound is preferable over the non‑chlorinated benzo[d]thiazole‑2‑carbonitrile (estimated XLogP3 ≈ 1.8) when higher membrane permeability is desired.

Synthesis of Agrochemical Fungicides and Herbicides via 2‑Carbonitrile Functionalization

The carbonitrile group enables straightforward conversion to amides, thioamides, and amidines—functional groups commonly found in commercial fungicides and herbicides . The 4,6‑dichloro substitution pattern is known to enhance biological activity and environmental stability in agrochemical applications . This compound is a strategic intermediate for building crop protection agents that require both high potency and acceptable field persistence.

Construction of Diverse Heterocyclic Libraries via Nitrile‑Centered Transformations

The 2‑carbonitrile group of this compound can undergo [3+2] cycloaddition to form tetrazoles, reduction to primary amines, or hydrolysis to carboxylic acids—transformations that are not accessible with the analogous 4,6‑dichlorobenzothiazole (CAS 854059‑32‑8) . This makes 4,6‑dichlorobenzo[d]thiazole‑2‑carbonitrile a privileged building block for generating structurally diverse compound collections in medicinal chemistry and chemical biology laboratories.

Fragment‑Based Drug Discovery (FBDD) with Reliable Purity and Batch Consistency

The commercial availability of this compound at ≥95% purity with accompanying QC data (NMR, HPLC, GC) ensures that fragment screening campaigns are not compromised by undefined impurities. The moderate molecular weight (229.08 g/mol) and balanced lipophilicity (LogP 3.47) align with Rule‑of‑Three guidelines for fragment libraries, making it an attractive entry for FBDD initiatives targeting novel enzyme inhibitors.

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